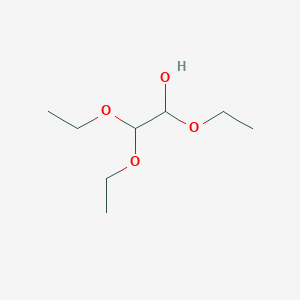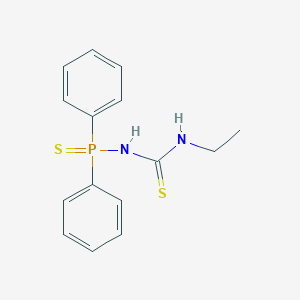
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an ethylcarbamothioyl group and a diphenylphosphinothioic amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide typically involves the reaction of ethyl isothiocyanate with diphenylphosphinothioic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amides and thioamides.
Scientific Research Applications
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Methylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- N-(Propylcarbamothioyl)-P,P-diphenylphosphinothioic amide
- N-(Butylcarbamothioyl)-P,P-diphenylphosphinothioic amide
Uniqueness
N-(Ethylcarbamothioyl)-P,P-diphenylphosphinothioic amide is unique due to its specific ethylcarbamothioyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industrial processes .
Properties
CAS No. |
112008-54-5 |
|---|---|
Molecular Formula |
C15H17N2PS2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-diphenylphosphinothioyl-3-ethylthiourea |
InChI |
InChI=1S/C15H17N2PS2/c1-2-16-15(19)17-18(20,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,16,17,19,20) |
InChI Key |
CPFCTPCMUXBIIW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
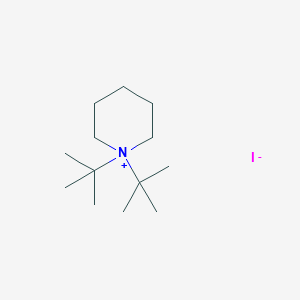
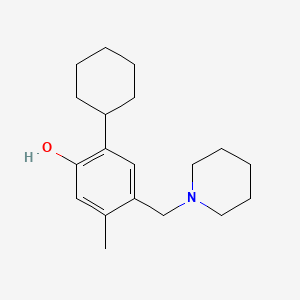


![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
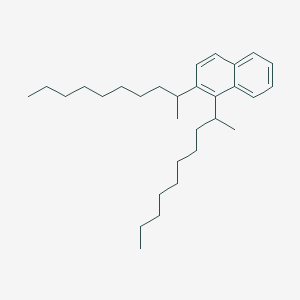
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

